

Spectroscopic Profile of 2-(Bromomethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)quinoline

Cat. No.: B1281361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Bromomethyl)quinoline**, a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Core Spectroscopic Data

The spectroscopic data for **2-(Bromomethyl)quinoline** is summarized in the tables below. This data is essential for quality control and for confirming the successful synthesis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **2-(Bromomethyl)quinoline** provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-(Bromomethyl)quinoline**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.15	d	1H	H-4
~7.95	d	1H	H-8
~7.75	t	1H	H-7
~7.60	t	1H	H-6
~7.50	d	1H	H-5
~7.40	d	1H	H-3
~4.70	s	2H	-CH ₂ Br

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **2-(Bromomethyl)quinoline**

Chemical Shift (δ) (ppm)	Assignment
~159	C-2
~147	C-8a
~136	C-4
~129.5	C-7
~129	C-5
~128	C-4a
~127.5	C-6
~122	C-3
~34	-CH ₂ Br

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Bromomethyl)quinoline** shows characteristic absorption bands for the quinoline ring and the bromomethyl group.

Table 3: IR Spectroscopic Data for **2-(Bromomethyl)quinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretching (aromatic)
~1600, ~1500, ~1460	Medium-Strong	C=C and C=N stretching (quinoline ring)
~1220	Strong	C-Br stretching
~820, ~750	Strong	C-H bending (out-of-plane, aromatic)

Note: Predicted values based on typical IR absorptions for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **2-(Bromomethyl)quinoline** is a key parameter for its identification.

Table 4: Mass Spectrometry Data for **2-(Bromomethyl)quinoline**

Parameter	Value
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
Exact Mass	220.98401 Da
Monoisotopic Mass	220.98401 Da

Data sourced from PubChem.

Experimental Protocols

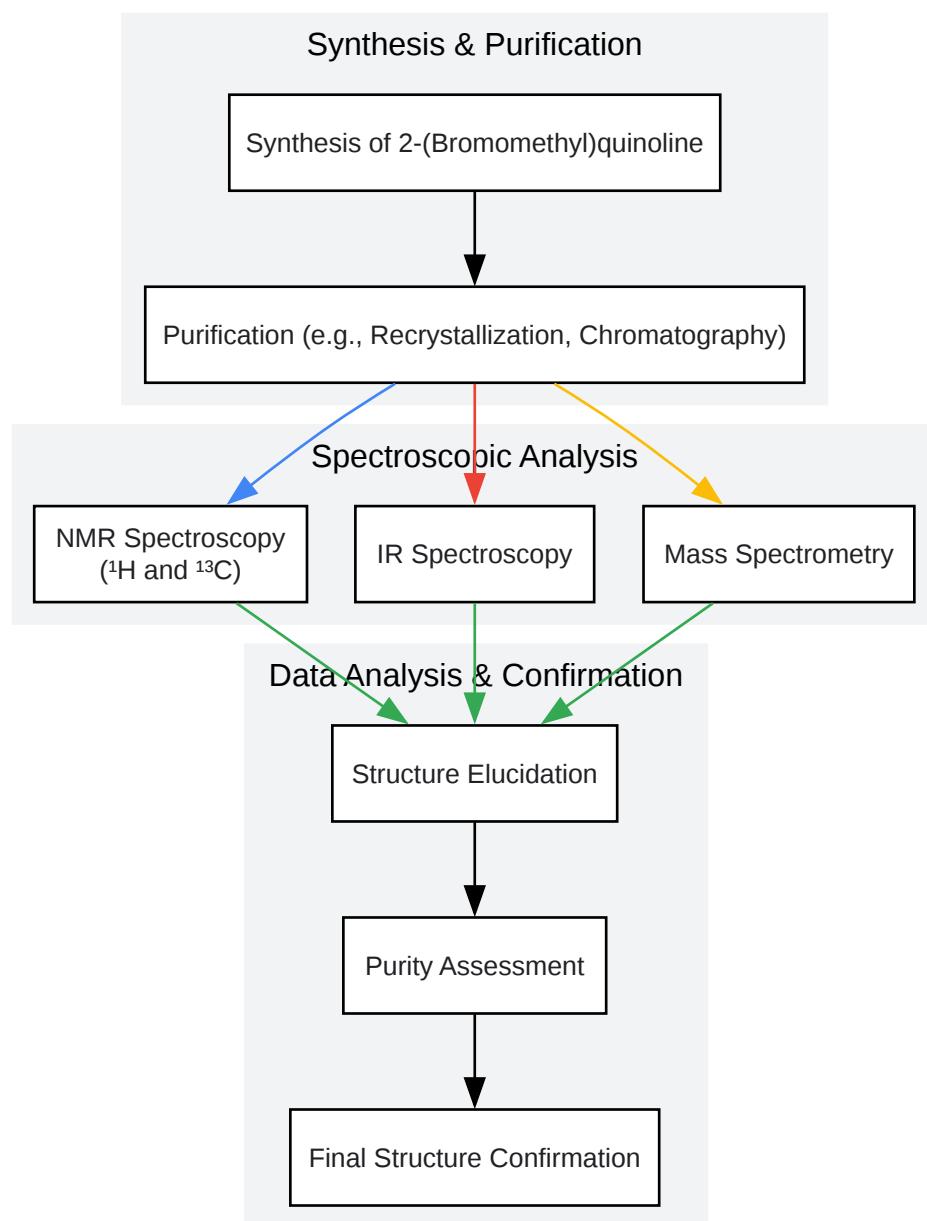
The following are generalized protocols for the spectroscopic analysis of **2-(Bromomethyl)quinoline**. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(Bromomethyl)quinoline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing

the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy


- Sample Preparation (ATR): Place a small amount of solid **2-(Bromomethyl)quinoline** onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
- Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **2-(Bromomethyl)quinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)quinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281361#spectroscopic-data-of-2-bromomethyl-quinoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com